molecular formula C46H48N2O4 B11700857 1,1'-{Ethane-1,2-diylbis[(diphenylmethyl)imino]}bis(3-phenoxypropan-2-ol)

1,1'-{Ethane-1,2-diylbis[(diphenylmethyl)imino]}bis(3-phenoxypropan-2-ol)

Cat. No.: B11700857
M. Wt: 692.9 g/mol
InChI Key: BMNASIGFPCNXFN-UHFFFAOYSA-N
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Description

1,1’-{Ethane-1,2-diylbis[(diphenylmethyl)imino]}bis(3-phenoxypropan-2-ol) is a complex organic compound that features a combination of phenoxypropanol and diphenylmethyl imino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-{Ethane-1,2-diylbis[(diphenylmethyl)imino]}bis(3-phenoxypropan-2-ol) typically involves multiple steps:

  • Formation of the Ethane-1,2-diylbis[(diphenylmethyl)imino] Intermediate

      Reactants: Ethane-1,2-diamine and diphenylmethyl chloride.

      Conditions: The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran, at a temperature range of 0-25°C.

      Catalysts: A base such as sodium hydride or potassium carbonate is used to facilitate the reaction.

  • Addition of 3-phenoxypropan-2-ol

      Reactants: The intermediate formed in the first step and 3-phenoxypropan-2-ol.

      Conditions: The reaction is typically conducted in the presence of a catalyst such as palladium on carbon, under hydrogenation conditions.

      Solvent: A polar aprotic solvent like dimethylformamide is often used.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-{Ethane-1,2-diylbis[(diphenylmethyl)imino]}bis(3-phenoxypropan-2-ol) can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of carbonyl compounds or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

1,1’-{Ethane-1,2-diylbis[(diphenylmethyl)imino]}bis(3-phenoxypropan-2-ol) has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 1,1’-{Ethane-1,2-diylbis[(diphenylmethyl)imino]}bis(3-phenoxypropan-2-ol) would depend on its specific application:

    Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: Could involve pathways related to signal transduction, metabolic processes, or structural modifications.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-{Ethane-1,2-diylbis[(phenylmethyl)imino]}bis(3-phenoxypropan-2-ol)
  • 1,1’-{Ethane-1,2-diylbis[(diphenylmethyl)imino]}bis(2-phenoxypropan-1-ol)

Uniqueness

  • Structural Features : The presence of both phenoxypropanol and diphenylmethyl imino groups in 1,1’-{Ethane-1,2-diylbis[(diphenylmethyl)imino]}bis(3-phenoxypropan-2-ol) provides unique reactivity and potential applications.
  • Reactivity : The specific arrangement of functional groups allows for diverse chemical reactions and interactions, making it a versatile compound in various fields.

Properties

Molecular Formula

C46H48N2O4

Molecular Weight

692.9 g/mol

IUPAC Name

1-[benzhydryl-[2-[benzhydryl-(2-hydroxy-3-phenoxypropyl)amino]ethyl]amino]-3-phenoxypropan-2-ol

InChI

InChI=1S/C46H48N2O4/c49-41(35-51-43-27-15-5-16-28-43)33-47(45(37-19-7-1-8-20-37)38-21-9-2-10-22-38)31-32-48(34-42(50)36-52-44-29-17-6-18-30-44)46(39-23-11-3-12-24-39)40-25-13-4-14-26-40/h1-30,41-42,45-46,49-50H,31-36H2

InChI Key

BMNASIGFPCNXFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N(CCN(CC(COC3=CC=CC=C3)O)C(C4=CC=CC=C4)C5=CC=CC=C5)CC(COC6=CC=CC=C6)O

Origin of Product

United States

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